Pks13-TE inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pks13-TE inhibitor 4 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an antitubercular agent. This compound targets the polyketide synthase 13 (Pks13) enzyme, which plays a crucial role in the biosynthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, this compound can potentially disrupt the cell wall synthesis of the bacteria, making it a promising candidate for tuberculosis treatment .
準備方法
The synthesis of Pks13-TE inhibitor 4 involves several steps and specific reaction conditions. One of the synthetic routes includes the use of reagents such as ammonium formate or aniline, benzoquinone, and formaldehyde . The reactions typically occur under reflux conditions with solvents like ethanol and tetrahydrofuran . Industrial production methods for this compound are still under development, but they aim to optimize the yield and purity of the final product while minimizing the environmental impact .
化学反応の分析
Pks13-TE inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and benzyltriethylammonium chloride . The major products formed from these reactions are intermediates that further react to form the final inhibitor compound . The thioesterase domain of Pks13 is vital for catalyzing the release and acyl transfer reactions required to produce mycolic acid precursors .
科学的研究の応用
Pks13-TE inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition mechanisms of polyketide synthase enzymes . In biology, it helps in understanding the biosynthesis pathways of mycolic acids and their role in bacterial cell wall integrity . In medicine, this compound is being explored as a potential treatment for tuberculosis, especially for drug-resistant strains . Additionally, it has industrial applications in the development of new antitubercular drugs .
作用機序
The mechanism of action of Pks13-TE inhibitor 4 involves the inhibition of the thioesterase domain of the polyketide synthase 13 enzyme . This enzyme is responsible for the final condensation step in the biosynthesis of mycolic acids . By binding to the active site of the thioesterase domain, this compound prevents the release and transfer of acyl groups, thereby disrupting the production of mycolic acids . This inhibition weakens the bacterial cell wall, leading to the death of Mycobacterium tuberculosis .
類似化合物との比較
Pks13-TE inhibitor 4 is unique compared to other similar compounds due to its specific targeting of the thioesterase domain of Pks13 . Similar compounds include benzofuran, thiophene, coumestan, and β-lactone derivatives, which also inhibit the Pks13 enzyme but may have different binding modes and efficacy . The uniqueness of this compound lies in its distinct binding mode and improved antitubercular potency .
特性
分子式 |
C26H25N5O6 |
---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32) |
InChIキー |
ODHZSXUYALGJKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。